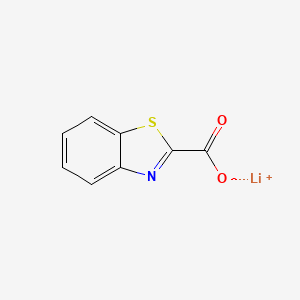

Lithium;1,3-benzothiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

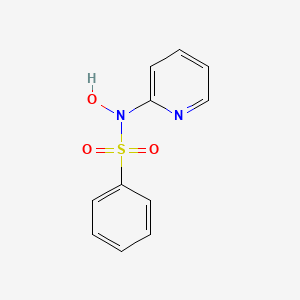

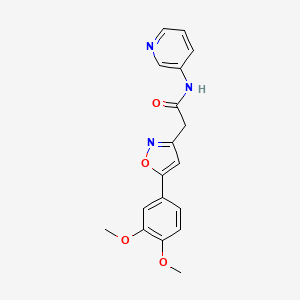

Lithium;1,3-benzothiazole-2-carboxylate, also known as LiBTC, is a coordination compound. It has a molecular weight of 241.24 . It is stored at a temperature of 4 degrees Celsius and is shipped with an ice pack . The physical form of this compound is powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 241.24 . The storage temperature is 4 degrees Celsius . Lithium is a reactive metal though considerably less so than other alkali metals .Applications De Recherche Scientifique

Synthetic Chemistry Applications

Complex Synthesis and Reactivity : Rossi et al. (1985) investigated the synthesis and reactivity of mixed thiazolato- or carboxylato- carbonyl(phosphine) rhenium(I) complexes using lithium salts of thiazole derivatives. This study highlights the utility of lithium carboxylates in synthesizing complex organometallic structures with potential applications in catalysis and material science (Rossi et al., 1985).

Heterocyclic Compound Synthesis : Lithium-based reagents are instrumental in the synthesis of heterocyclic compounds with high pharmaceutical potential. Dai et al. (2015) demonstrated the asymmetric synthesis of amino-benzothiazol derivatives using lithium-benzothiazoles, showcasing the role of lithium in facilitating reactions with significant stereochemical control (Dai et al., 2015).

Catalysis and Ligand Behavior : Aliev et al. (2014) synthesized novel 3D lithium–organic frameworks with potential applications in catalysis and photoluminescence studies. These frameworks, synthesized via solvothermal methods, highlight the versatility of lithium compounds in creating materials with unique properties (Aliev et al., 2014).

Biological and Therapeutic Research

Neuroprotective Properties : Lithium compounds have been investigated for their neuroprotective effects, which are of significant interest for treating neurodegenerative disorders. Forlenza et al. (2014) reviewed the neurobiological properties of lithium, highlighting its role in modulating homeostatic mechanisms involved in neuroprotection. This research underscores the potential of lithium in disease-modification strategies for Alzheimer's disease and related conditions (Forlenza, De-Paula, & Diniz, 2014).

Catalysis in Organic Synthesis : Kirillova et al. (2012) explored the use of heterometallic Cu(II)/Li coordination polymers for the hydrocarboxylation of alkanes to carboxylic acids. This study not only provides insight into the synthetic utility of lithium compounds but also demonstrates their potential in developing environmentally friendly catalytic processes (Kirillova et al., 2012).

Safety and Hazards

Orientations Futures

While specific future directions for Lithium;1,3-benzothiazole-2-carboxylate are not available, benzothiazole derivatives have attracted significant attention due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tumor , antimicrobial , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution and the elimination of hf or hcl from the formed thioamide . The specific interactions between Lithium;1,3-benzothiazole-2-carboxylate and its targets would likely depend on the chemical structure of the compound and the nature of the target.

Propriétés

IUPAC Name |

lithium;1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.Li/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIWUUOKQHBHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)N=C(S2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)

![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)

![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)

![[2-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2782520.png)